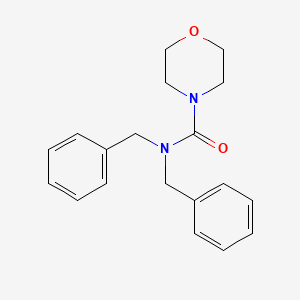

N,N-dibenzylmorpholine-4-carboxamide

Description

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N,N-dibenzylmorpholine-4-carboxamide |

InChI |

InChI=1S/C19H22N2O2/c22-19(20-11-13-23-14-12-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

AYFBTJLOOWYWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N,n Dibenzylmorpholine 4 Carboxamide and Its Analogues

Direct Synthetic Approaches to Carboxamide Formation

Direct approaches to forming the N,N-dibenzylmorpholine-4-carboxamide involve the coupling of a morpholine-derived component with a dibenzylamine-derived component. The key is the formation of the robust amide linkage.

Strategies Employing Carbodiimide-Mediated Amidation Reactions

Carbodiimide (B86325) coupling agents are widely used in organic synthesis to facilitate the formation of amide bonds by activating carboxylic acids. wikipedia.orgthermofisher.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. thermofisher.comcbijournal.com The general mechanism involves the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea (B33335) byproduct. wikipedia.org

For the synthesis of this compound, this strategy would conceptually involve the reaction between a suitable carboxylic acid and dibenzylamine (B1670424). Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to increase yields and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea. wikipedia.org

Table 1: Common Carbodiimide Coupling Agents

| Reagent | Acronym | Form | Byproduct Solubility |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Hydrochloride salt | Water-soluble |

| N,N'-Dicyclohexylcarbodiimide | DCC | Solid | Insoluble in most organic solvents |

Synthesis Utilizing 1,1'-Carbonyldiimidazole (CDI) as a Coupling Reagent

1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective alternative to phosgene (B1210022) for activating carboxylic acids toward amide formation. wikipedia.orgcommonorganicchemistry.com The reaction proceeds by converting a carboxylic acid into a highly reactive N-acylimidazole intermediate. youtube.comthieme-connect.de This species readily reacts with an amine, such as dibenzylamine, to form the target carboxamide. youtube.com A key advantage of this method is that the byproducts, carbon dioxide and imidazole (B134444), are easily removed from the reaction mixture. thieme-connect.de The liberated imidazole can also act as a base in the reaction, sometimes eliminating the need for an additional external base. commonorganicchemistry.com These reactions are typically performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). thieme-connect.de

The general mechanism involves:

Activation of a carboxylic acid with CDI to form an acylimidazole.

Nucleophilic attack by the amine on the activated acylimidazole.

Formation of the amide bond and release of imidazole.

Boric Acid Catalyzed Direct Amidation of Carboxylic Acids and Amines

Direct amidation of carboxylic acids and amines catalyzed by boron-based reagents has emerged as a powerful method, avoiding the need for stoichiometric activating agents. mdpi.comnih.gov Boric acid and various boronic acids can effectively catalyze this transformation, typically at elevated temperatures with removal of water. nih.govrsc.org The mechanism is thought to involve the formation of boron-nitrogen intermediates that activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This catalytic approach is advantageous due to its atom economy and the relatively low toxicity of the boron catalysts. mdpi.comrsc.org While specific application to this compound is not extensively documented, the general methodology shows promise for coupling a suitable carboxylic acid precursor with dibenzylamine. mdpi.comresearchgate.net

Reaction Pathways Involving Di-substituted Carbamoyl (B1232498) Chlorides

One of the most direct methods for synthesizing this compound is the reaction between morpholine (B109124) and a di-substituted carbamoyl chloride, specifically N,N-dibenzylcarbamoyl chloride. luxembourg-bio.comnih.gov Carbamoyl chlorides are acyl chlorides of carbamic acids and are reactive towards nucleophiles like secondary amines. wikipedia.org

The reaction is a nucleophilic acyl substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of N,N-dibenzylcarbamoyl chloride. This displaces the chloride leaving group and forms the desired carboxamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) generated during the reaction. wikipedia.org

An alternative, and often more practical, pathway involves the reaction of dibenzylamine with morpholine-4-carbonyl chloride. chemicalbook.comsigmaaldrich.com This precursor is readily synthesized from morpholine and phosgene or a phosgene equivalent. chemicalbook.comchemicalbook.comgoogle.com

Table 2: Example Reaction Conditions

| Amine | Acyl Chloride | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | N,N-Diethylcarbamoyl chloride | - | Dichloromethane (B109758) | N,N-Diethylmorpholine-4-carboxamide luxembourg-bio.com |

Application of N,N-Dimethylformamide as a Solvent and Reagent in Synthetic Transformations

N,N-Dimethylformamide (DMF) is a high-boiling, polar aprotic solvent widely used in organic synthesis. nbinno.com Beyond its role as a solvent, DMF can also function as a reagent. nih.govnbinno.com For instance, in the Vilsmeier-Haack reaction, DMF reacts with phosphoryl chloride or oxalyl chloride to form the Vilsmeier reagent, which is a source for formylation. nbinno.comnbinno.com In the context of carboxamide synthesis, DMF can serve as a source of a dimethylaminocarbonyl group under certain catalytic conditions. nih.gov It can also be used to generate acyl chlorides from carboxylic acids in situ, which can then react with amines. nbinno.com While not a direct route to this compound, its properties as a solvent and potential reagent are relevant in multistep syntheses. acs.org

Synthesis of Morpholine-Containing Precursors and Scaffold Assembly

The synthesis of the target compound and its analogues often relies on the availability of appropriately functionalized morpholine precursors. e3s-conferences.org The morpholine scaffold itself is a key heterocyclic motif in medicinal chemistry. e3s-conferences.orgmdpi.com

The synthesis of substituted morpholines can be achieved through various routes, including the cyclization of amino alcohols. e3s-conferences.orgnih.gov For the preparation of this compound, a key precursor is morpholine-4-carbonyl chloride. chemicalbook.comottokemi.com This compound is typically synthesized by reacting morpholine or morpholine hydrochloride with phosgene or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). chemicalbook.comgoogle.com The reaction is often performed in an inert solvent such as dichloromethane or toluene, sometimes with a base like triethylamine to neutralize the generated HCl. chemicalbook.com Once synthesized, this carbonyl chloride is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to produce a library of morpholine-4-carboxamide (B177924) analogues. sigmaaldrich.com

Another relevant precursor is N,N-dibenzylcarbamoyl chloride, which can be prepared by treating dibenzylamine with phosgene or a phosgene equivalent. researchgate.net

Cyclization Reactions for the Construction of Morpholine Ring Systems

The formation of the morpholine ring is a foundational step in the synthesis of its derivatives. A common and effective strategy involves the intramolecular cyclization of appropriately substituted precursors. One prevalent method begins with 1,2-amino alcohols, which can be converted into morpholines through an annulation reaction. acs.org A typical sequence involves reacting a 1,2-amino alcohol with chloroacetyl chloride to form an amide, which then undergoes cyclization to a morpholinone intermediate. acs.org This intermediate is subsequently reduced using hydride reagents like boron or aluminum hydrides to yield the final morpholine ring. acs.org

Another approach involves the ring-opening of activated small rings, such as aziridines. For instance, 2-substituted and 2,3-disubstituted morpholines can be synthesized from aziridines by reacting them with halogenated alcohols. This reaction proceeds via an SN2-type ring opening, followed by intramolecular cyclization of the resulting haloalkoxy amine intermediate to form the morpholine ring. nih.govbeilstein-journals.org

Palladium-catalyzed carboamination is another key cyclization strategy. This method has been successfully used in the asymmetric synthesis of cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols. nih.gove3s-conferences.org The process involves converting N-Boc protected amino alcohols into O-allyl ethanolamines, which then undergo a Pd-catalyzed coupling with an aryl or alkenyl halide to generate the morpholine products as single stereoisomers. nih.gove3s-conferences.org

| Starting Material | Key Reagents/Catalysts | Product Type |

| 1,2-Amino Alcohol | Chloroacetyl chloride, Hydride reducing agents | Substituted Morpholines |

| Aziridines | Halogenated alcohols, Ammonium (B1175870) persulfate | 2- and 2,3-Disubstituted Morpholines |

| N-Boc Amino Alcohols | Allyl bromide, Pd-catalyst, Aryl/Alkenyl halide | cis-3,5-Disubstituted Morpholines |

Reductive Alkylation Strategies for N-Functionalized Morpholine Derivatives

Reductive alkylation, also known as reductive amination, is a versatile and widely used method for the N-functionalization of morpholine and its derivatives. This atom-economical approach often utilizes alcohols as alkylating agents in a "borrowing hydrogen" process. nih.gov The reaction typically involves the catalytic dehydrogenation of an alcohol to its corresponding aldehyde or ketone. This carbonyl intermediate then reacts with the secondary amine of the morpholine ring to form an iminium ion, which is subsequently reduced in situ to yield the N-alkylated morpholine. nih.gov Water is the only byproduct, making this an environmentally attractive method. nih.gov

This strategy has been employed for the synthesis of various N-alkyl morpholines. For example, the N-methylation of morpholine with methanol (B129727) has been achieved with high conversion and selectivity using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor. nih.gov The protocol is also applicable to other low-carbon primary alcohols. nih.gov

Another application of reductive amination is in the synthesis of N-substituted morpholino nucleoside derivatives. This transformation involves two sequential pathways: the oxidation of ribonucleosides to generate a dialdehyde (B1249045) intermediate, followed by the reductive amination of this in situ-generated dialdehyde with various alkylamine hydrochloride salts. nih.gov

| Amine Substrate | Alkylating Agent | Catalyst/Reagents | Product |

| Morpholine | Methanol | CuO–NiO/γ–Al2O3 | N-Methylmorpholine |

| Ribonucleoside-derived dialdehyde | Alkylamine hydrochlorides | Sodium periodate, Reductant | N-Substituted morpholino nucleoside |

Synthetic Routes to Morpholine-Substituted Pyrazole (B372694) and Pyrimidine (B1678525) Carboxamides

The morpholine moiety is often incorporated into other heterocyclic systems like pyrazole and pyrimidine to create compounds with diverse biological activities. The synthetic routes to these hybrid molecules can vary, often involving the reaction of a pre-formed morpholine-containing unit with precursors to the pyrazole or pyrimidine ring, or by attaching morpholine to an existing heterocyclic core.

For the synthesis of morpholine-substituted pyrazole carboxamides, a common strategy is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To incorporate the morpholine group, one of the starting materials can be functionalized with a morpholine ring prior to the cyclization step. Alternatively, a pyrazole with a suitable leaving group can be subjected to nucleophilic substitution with morpholine.

Similarly, the synthesis of morpholine-substituted pyrimidine carboxamides often involves the construction of the pyrimidine ring from acyclic precursors. One general method for creating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. google.com To introduce a morpholine substituent, a morpholine-containing amidine could be used as a starting material. A more direct approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine carboxamide with morpholine. For instance, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide can be prepared from a 2-chloropyrimidine (B141910) precursor by reaction with morpholine, followed by further substitutions. google.com

| Heterocycle | General Strategy | Example Starting Materials |

| Pyrazole Carboxamide | Cyclocondensation | Morpholine-functionalized 1,3-dicarbonyl, Hydrazine |

| Pyrimidine Carboxamide | Nucleophilic Aromatic Substitution | Halogenated pyrimidine carboxamide, Morpholine |

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and control over product formation, advanced synthetic techniques have been developed for the synthesis of morpholine carboxamides and their analogues. These include the development of one-pot protocols and methods for controlling stereochemistry.

Development of One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, saving time, and minimizing waste. chemrxiv.org Several one-pot procedures have been developed for the synthesis of N,N-disubstituted carboxamides and the morpholine ring itself.

A direct, single-pot process for preparing N,N-disubstituted carboxamides involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. chemrxiv.orgsemanticscholar.org This methodology can be applied to the synthesis of the target compound's analogues. For example, N,N-dibutylmorpholine-4-carboxamide is synthesized by reacting morpholine-4-carboxylic acid with N,N-dibutyl carbamoyl chloride in the presence of pyridine. semanticscholar.org This suggests a viable route to this compound by using an appropriate dibenzyl-substituted reagent.

One-pot methods are also available for constructing the morpholine ring. A metal-free, one-pot strategy allows for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and haloalcohols. nih.govbeilstein-journals.org The reaction is initiated by an ammonium persulfate salt, which facilitates the ring opening of the aziridine (B145994) by the haloalcohol, followed by an in-situ base-mediated cyclization to form the morpholine product. nih.govbeilstein-journals.org Another efficient one-pot conversion of 1,2-amino alcohols to morpholines uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide.

| Synthetic Target | Reaction Type | Key Reagents |

| N,N-Disubstituted Morpholine Carboxamides | Amide Formation | Morpholine-4-carboxylic acid, Disubstituted carbamoyl chloride, Pyridine |

| 2- and 2,3-Disubstituted Morpholines | Ring-opening/Cyclization | Aziridine, Haloalcohol, (NH4)2S2O8, KOH |

| Substituted Morpholines | Annulation | 1,2-Amino alcohol, Ethylene sulfate, tBuOK |

Stereochemical Control and Considerations in Morpholine Carboxamide Synthesis

Controlling the stereochemistry during the synthesis of substituted morpholines is crucial, as the spatial arrangement of substituents significantly impacts their biological activity. Several stereoselective methods have been developed to produce specific isomers.

One strategy for the stereoselective synthesis of C-substituted morpholines utilizes an intramolecular reductive etherification reaction. acs.org This approach allows for the synthesis of a broad range of C-substituted morpholines with defined stereochemistry. acs.org The stereochemical outcome is dependent on the conformational stability of the oxocarbenium ion intermediate formed during the reaction. acs.org For instance, in the synthesis of 2,6-disubstituted morpholines, the substituents preferentially occupy pseudoequatorial positions to minimize steric hindrance. acs.org

Asymmetric synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols via a Pd-catalyzed carboamination reaction. nih.gov The reaction generates the morpholine products as single stereoisomers. nih.gov The observed relative stereochemistry is consistent with a pathway involving a syn-aminopalladation of an O-allyl ethanolamine (B43304) intermediate through a boat-like transition state. nih.gov

Furthermore, asymmetric hydrogenation provides an efficient route to 2-substituted chiral morpholines. This method employs a bisphosphine-rhodium catalyst to hydrogenate unsaturated morpholine precursors, yielding the chiral products with excellent enantioselectivities (up to 99% ee).

| Method | Key Feature | Stereochemical Outcome |

| Intramolecular Reductive Etherification | Relies on stable oxocarbenium ion intermediates | Controlled formation of C-substituted morpholines |

| Pd-Catalyzed Carboamination | syn-aminopalladation via a boat-like transition state | Asymmetric synthesis of cis-3,5-disubstituted morpholines |

| Asymmetric Hydrogenation | Chiral bisphosphine-rhodium catalyst | Enantioselective formation of 2-substituted morpholines |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallographic StudiesA search for single-crystal X-ray diffraction data did not yield any results for N,N-dibenzylmorpholine-4-carboxamide. This analysis is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

Without access to published or archived experimental data, a scientifically accurate and informative article conforming to the requested outline cannot be generated.

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate determination of molecular properties. A study on a related compound, N-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)morpholine-4-carboxamide, utilized DFT to calculate its molecular structure and compare it with X-ray diffraction data researchgate.net. Similarly, DFT has been used to study the properties of acridine-4-carboxamides ias.ac.in.

The first step in a DFT analysis is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For N,N-dibenzylmorpholine-4-carboxamide, this would involve establishing the conformation of the morpholine (B109124) ring (typically a chair conformation), the orientation of the dibenzylamino group, and its spatial relationship to the morpholine ring nih.gov.

Once optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule, which is fundamental to its chemical and physical properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following table is illustrative. Specific calculated values for this molecule are not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| C-N (carboxamide) | Data not available | |

| N-C (morpholine) | Data not available | |

| Bond Angle | O=C-N | Data not available |

| C-N-C (morpholine) | Data not available |

| Dihedral Angle | C-N-C=O | Data not available |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species libretexts.orgwikipedia.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor libretexts.orgyoutube.comyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the analysis would map the spatial distribution of these orbitals. It is expected that the HOMO would be located on electron-rich areas like the oxygen and nitrogen atoms, while the LUMO might be distributed across the benzyl (B1604629) rings' π-systems.

Table 2: Frontier Molecular Orbital Energies for this compound (Note: This table illustrates the type of data obtained from FMO analysis. Specific values for this molecule are not available.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule researchgate.net. It is an invaluable tool for identifying the regions that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack researchgate.net.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom of the carboxamide group, identifying it as a primary site for electrophilic interaction. The areas around the hydrogen atoms of the benzyl groups would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations identify a molecule's lowest-energy state, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can map the molecule's conformational landscape—the full range of shapes it can adopt at a given temperature youtube.comyoutube.com.

For a flexible molecule like this compound, with its rotatable benzyl groups, MD simulations would be crucial for understanding its conformational preferences in different environments (e.g., in a vacuum or in a solvent). This analysis would reveal the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's structural properties than a static DFT model alone.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define chemical bonds and interatomic interactions pitt.eduamercrystalassn.org. QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction uni-muenchen.deresearchgate.net. For example, the sign of the Laplacian of the electron density (∇²ρ) at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This method has been applied to characterize intramolecular hydrogen bonds and other interactions in various molecules nih.gov. A QTAIM analysis of this compound would precisely characterize the nature of all its covalent bonds and identify any weaker intramolecular interactions that contribute to its conformational stability.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)morpholine-4-carboxamide |

| Acridine-4-carboxamide |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. e3s-conferences.orgnih.gov For this compound and its analogs, QSAR methodologies can be instrumental in predicting their potential biological efficacy and in guiding the design of new derivatives with enhanced properties.

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a variety of theoretical descriptors can be calculated to build robust structure-property correlations. These descriptors are typically categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. For this compound, key electronic descriptors would include:

Partial Atomic Charges: The distribution of electron density across the molecule, particularly on the nitrogen and oxygen atoms of the morpholine ring and the carbonyl group, can be crucial for intermolecular interactions.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively, which is important for understanding its reactivity and potential to engage in charge-transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. For this compound, the bulky dibenzyl groups are significant steric features. Relevant descriptors include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and can be used to characterize its shape.

Sterimol Parameters: These can be applied to the dibenzyl substituents to quantify their spatial requirements.

Hydrophobic Descriptors: These descriptors are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which can be calculated using various computational methods. The presence of the two benzyl groups would be expected to confer significant lipophilicity to this compound.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Connectivity Indices (e.g., Randić index): These reflect the degree of branching in the molecule.

Wiener Index: This is related to the sum of distances between all pairs of atoms in the molecular graph.

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing analogs with different substituents on the benzyl rings and then correlating their measured biological activity with the calculated descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Table 1: Illustrative Theoretical Descriptors for a Hypothetical Series of this compound Derivatives

| Derivative | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Unsubstituted | 4.2 | 350 | 3.1 | -6.5 | -0.8 |

| 4,4'-dichloro | 5.1 | 375 | 2.5 | -6.7 | -1.1 |

| 4,4'-dimethoxy | 3.8 | 380 | 3.8 | -6.2 | -0.6 |

| 4,4'-dinitro | 3.5 | 390 | 5.2 | -7.1 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational modeling provides a powerful tool to investigate the intrinsic reactivity of this compound. Methods based on density functional theory (DFT) are commonly employed to study the electronic structure and predict the reactivity of molecules.

The reactivity of this compound is largely governed by the distribution of electron density and the nature of its frontier molecular orbitals. The morpholine oxygen and the carbonyl oxygen are potential sites for electrophilic attack or hydrogen bonding, while the nitrogen atom's lone pair is involved in the amide resonance, reducing its basicity compared to a simple amine.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map of this compound would reveal the regions of negative electrostatic potential (electron-rich areas) and positive electrostatic potential (electron-poor areas). The most negative potential is expected to be located around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO can provide insights into the molecule's reactivity in chemical reactions. For instance, in a reaction with an electrophile, the region of the molecule with the highest HOMO density would be the most probable site of attack. Conversely, in a reaction with a nucleophile, the LUMO distribution would indicate the most susceptible site. For this compound, the HOMO is likely to have significant contributions from the oxygen atoms and the phenyl rings, while the LUMO is expected to be centered on the carboxamide group and the benzyl rings.

Computational modeling can also be used to study the mechanism of potential reactions involving this compound, such as hydrolysis of the amide bond or oxidation of the morpholine ring. By calculating the energies of reactants, transition states, and products, the feasibility and pathways of different reactions can be predicted.

Table 2: Exemplary Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Ionization Potential | 8.2 eV | Energy required to remove an electron; relates to susceptibility to oxidation. |

| Electron Affinity | 0.5 eV | Energy released upon adding an electron; relates to susceptibility to reduction. |

| Global Hardness | 3.85 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | 2.3 | A measure of the molecule's ability to accept electrons. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Conformational Analysis Using Advanced Theoretical Approaches

The three-dimensional structure, or conformation, of this compound is critical to its properties and interactions with biological systems. Advanced theoretical approaches, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational landscape of this molecule.

The conformational flexibility of this compound arises from several rotatable bonds:

The C-N bond of the carboxamide group.

The N-CH₂ bonds connecting the benzyl groups to the nitrogen atom.

The C-C bonds between the benzyl rings and the methylene (B1212753) groups.

The morpholine ring itself can adopt different conformations (e.g., chair, boat, twist-boat).

Molecular Mechanics (MM) Simulations: MM methods, using force fields such as AMBER or MMFF, are well-suited for rapidly exploring the vast conformational space of flexible molecules like this compound. A systematic conformational search or molecular dynamics simulation can identify low-energy conformers.

Quantum Mechanics (QM) Calculations: Once a set of low-energy conformers is identified using MM, their geometries and relative energies can be refined using more accurate QM methods, such as DFT. These calculations provide a more reliable picture of the conformational preferences of the molecule.

For this compound, several key conformational features are of interest:

Amide Bond Conformation: The C-N amide bond has a significant double bond character, leading to planar geometry and the possibility of cis/trans isomerism. However, in N,N-disubstituted amides, the steric hindrance between the substituents generally favors a conformation where the substituents are positioned to minimize steric clash.

Orientation of Benzyl Groups: The two benzyl groups can adopt various orientations relative to the morpholine ring and each other. These orientations will be influenced by steric hindrance and potential non-covalent interactions, such as pi-stacking between the phenyl rings.

Morpholine Ring Pucker: The morpholine ring is expected to predominantly adopt a chair conformation to minimize steric strain.

Theoretical studies on similar N-acylmorpholine structures have shown a preference for the chair conformation of the morpholine ring. The conformational preferences of N,N-dibenzyl amides are known to be influenced by the steric bulk of the substituents on the nitrogen atom. nih.gov It is likely that the lowest energy conformer of this compound would feature a chair conformation for the morpholine ring and an orientation of the dibenzyl groups that minimizes steric repulsion.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Morpholine Ring Conformation | Benzyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Anti | 0.0 |

| 2 | Chair | Gauche (pi-stacked) | 1.5 |

| 3 | Twist-Boat | Anti | 5.8 |

| 4 | Boat | Anti | 7.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis.

V. Derivatization Reactions and Analytical Methodologies for Characterization

Chemical Derivatization Strategies for Enhancing Analyte Properties

Chemical derivatization is a process used to chemically modify a compound to produce a new compound, or "derivative," which has properties that are better suited for analysis by a particular instrumental method. slideshare.netgreyhoundchrom.com For a compound like N,N-dibenzylmorpholine-4-carboxamide, derivatization can be employed to improve its volatility, thermal stability, and detectability for chromatographic analyses. slideshare.netpsu.edujfda-online.com

Alkylation and Esterification Reactions for Carboxamide Derivatives

Alkylation involves the replacement of an active hydrogen with an alkyl group, while esterification is a common form of alkylation that converts carboxylic acids into esters. psu.edugcms.cztcichemicals.com These esters are typically stable, volatile, and exhibit good chromatographic characteristics, making them suitable for gas chromatography (GC) analysis. psu.edu While this compound itself is a stable amide, these derivatization techniques are highly relevant for the analysis of its potential precursors or degradation products, such as carboxylic acids. psu.eduorganic-chemistry.org

Esterification of carboxylic acids is traditionally carried out by reacting the acid with an alcohol in the presence of an acid catalyst. psu.eduorganic-chemistry.org A more rapid method involves heating the carboxylic acid with a solution of boron trifluoride (BF3) in methanol (B129727). psu.edu Various alkylating reagents can be used to synthesize esters from carboxylic acids, and these methods are fundamental in organic synthesis for producing a wide range of chemical products. tcichemicals.com

Acylation and Silylation Techniques for Improved Volatility and Stability

Acylation is the process of introducing an acyl group (R-C=O) into a compound, often by reacting it with an acid anhydride. gcms.czresearchgate.net This technique is particularly useful for derivatizing primary and secondary amines, as well as alcohols. gcms.cz The resulting derivatives are stable and can be readily analyzed. gcms.cz Fluorinated anhydrides are frequently used to create derivatives for drug confirmation analyses. gcms.cz

Silylation is a widely used derivatization technique where an active hydrogen atom is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net This method is effective for a variety of functional groups including alcohols, phenols, carboxylic acids, and amines. slideshare.netlibretexts.org The resulting silyl derivatives are more volatile, as well as more thermally and chemically stable, making them ideal for GC analysis. libretexts.orgresearchgate.net

Utilization of Specific Derivatization Reagents (e.g., 4-Bromo-N-methylbenzylamine, N,N-Dimethylformamide Dimethylacetal)

The selection of a derivatization reagent is dependent on the functional group of the analyte and the analytical objective. gcms.cz

4-Bromo-N-methylbenzylamine: This reagent is useful for derivatizing carboxylic acids to facilitate their analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The incorporation of the bromine atom provides a distinct isotopic pattern that aids in the clear identification of the derivatized species. nih.gov

N,N-Dimethylformamide Dimethylacetal (DMF-DMA): This is a versatile alkylating agent that can be used to form methyl esters from carboxylic acids. libretexts.org It also reacts rapidly with other functional groups such as amines, phenols, and thiols. libretexts.org

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| Boron trifluoride-methanol | Carboxylic acids | Methyl esters | Increased volatility for GC analysis psu.edu |

| Fluorinated anhydrides | Alcohols, amines, phenols | Acyl derivatives | Stable derivatives for analysis gcms.cz |

| Trimethylsilylating agents (e.g., BSTFA) | Alcohols, phenols, carboxylic acids, amines | Trimethylsilyl (TMS) ethers, esters, amines | Increased volatility and stability for GC slideshare.netlibretexts.orgresearchgate.net |

| 4-Bromo-N-methylbenzylamine | Carboxylic acids | Brominated benzylamine (B48309) amides | Distinct isotopic pattern for LC-MS/MS identification nih.gov |

| N,N-Dimethylformamide Dimethylacetal (DMF-DMA) | Carboxylic acids, amines, phenols, thiols | Methyl esters and other derivatives | Versatile for various functional groups libretexts.org |

Advanced Chromatographic Analysis Techniques

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, and its utility can be significantly enhanced through derivatization. psu.edulibretexts.org This is particularly true for analytes that lack a strong chromophore, which is a part of a molecule that absorbs light, making them difficult to detect with standard UV-Vis detectors. libretexts.org By introducing a "tag" with a specific physical property, such as a chromophore or fluorophore, the detectability of the analyte can be greatly improved. libretexts.org This approach is often necessary for the analysis of compounds like aliphatic amines and carboxylic acids at low concentrations. libretexts.org

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nih.govdoaj.orgresearchgate.net However, many compounds are not sufficiently volatile or stable to be analyzed directly by GC. slideshare.netjfda-online.com Chemical derivatization is often a necessary step to convert these analytes into forms that are more suitable for GC analysis. slideshare.netjfda-online.com The most common derivatization methods for GC are silylation, acylation, and alkylation. libretexts.org These techniques increase the volatility and thermal stability of the analytes, leading to improved chromatographic performance. jfda-online.comlibretexts.org For instance, morpholine (B109124), a related compound, can be derivatized to form N-nitrosomorpholine, which is a stable and volatile derivative that can be readily analyzed by GC-MS. nih.govdoaj.orgresearchgate.netresearchgate.net

| Analytical Technique | Purpose of Derivatization | Example Reagent | Target Analyte Type |

| HPLC with UV-Vis Detection | Introduce a chromophore for enhanced detection. libretexts.org | Aromatic moieties | Aliphatic amines, carboxylic acids, alcohols/thiols libretexts.org |

| Gas Chromatography (GC) | Increase volatility and thermal stability for analysis. slideshare.netjfda-online.comlibretexts.org | Silylating, acylating, or alkylating agents | Alcohols, carboxylic acids, amines, sulfhydryls libretexts.org |

| GC-MS | Create a stable and volatile derivative for detection and quantification. nih.govdoaj.orgresearchgate.net | Sodium nitrite (B80452) (for morpholine) | Secondary amines (e.g., morpholine) nih.govdoaj.orgresearchgate.netresearchgate.net |

Integration of Mass Spectrometry with Chromatographic Separation (e.g., HPLC-MS)kuleuven.be

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) represents a powerful analytical strategy for the characterization of this compound. This technique leverages the separation capabilities of HPLC to isolate the compound from complex matrices and the high sensitivity and specificity of MS for its definitive identification and structural elucidation. scispace.comlibretexts.org Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone in modern pharmaceutical analysis, providing crucial data on molecular weight and fragmentation patterns that confirm a molecule's identity. libretexts.org

For a molecule such as this compound, reversed-phase HPLC is a common and effective separation method. A C18 stationary phase with a gradient elution mobile phase, typically consisting of water and acetonitrile (B52724) with a small amount of acid modifier like formic acid, provides robust separation of moderately polar analytes. The formic acid aids in the protonation of the analyte, which is beneficial for subsequent ionization in the mass spectrometer.

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds, usually operated in positive ion mode. The nitrogen atoms within the morpholine ring and the carboxamide linkage are readily protonated, leading to the formation of a strong protonated molecular ion [M+H]⁺. This ion serves as the precursor for tandem mass spectrometry (MS/MS) experiments.

In MS/MS analysis, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound (molecular formula: C₁₉H₂₂N₂O₂, molecular weight: 310.4 g/mol ), the fragmentation is predicted to occur at the most labile bonds. Key fragmentation pathways for amides and benzylamines include alpha-cleavage and cleavage of the amide bond itself. chemguide.co.uk The most anticipated fragmentation would involve the cleavage of the C-N bond connecting to the benzyl (B1604629) groups, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other significant fragments would likely arise from the cleavage of the morpholine ring and the carboxamide moiety.

The following tables outline the proposed analytical parameters and the predicted fragmentation data for the characterization of this compound via HPLC-MS.

Table 1: Proposed HPLC-MS Analytical Parameters

| Parameter | Value/Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 311.17 |

| Scan Mode | Product Ion Scan / Selected Reaction Monitoring (SRM) |

Table 2: Predicted MS/MS Fragmentation Data for [C₁₉H₂₃N₂O₂]⁺ (Precursor Ion m/z 311.17)

| Predicted Product Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

| 220.13 | [C₁₂H₁₆N₂O₂]⁺ | Loss of a benzyl radical (C₇H₇•, 91 Da) |

| 114.06 | [C₅H₁₀NO₂]⁺ | Cleavage of the amide C-N bond, forming the morpholine-4-carbonyl cation |

| 91.05 | [C₇H₇]⁺ | Formation of the stable tropylium cation from a benzyl group |

| 86.06 | [C₅H₈N]⁺ | Fragmentation of the morpholine ring |

Vi. Applications in Advanced Organic Chemistry and Materials Science

Utility as Key Synthetic Intermediates and Building Blocks for Complex Molecules

While specific documented examples of N,N-dibenzylmorpholine-4-carboxamide as a key synthetic intermediate in the synthesis of highly complex molecules are not extensively reported in publicly available literature, the inherent structural features of this compound suggest its potential utility as a versatile building block in organic synthesis. The morpholine (B109124) carboxamide scaffold is a recognized motif in medicinal chemistry, valued for its hydrogen-bonding capabilities and its ability to impart favorable solubility characteristics to a molecule.

The N,N-dibenzyl groups can serve multiple purposes. They can act as protecting groups for the nitrogen atom, which can be removed under specific conditions to allow for further functionalization. Alternatively, the benzyl (B1604629) groups themselves can be modified through aromatic substitution reactions to introduce additional functional groups, thereby expanding the synthetic possibilities. The carboxamide linkage is a stable and common functional group in a wide array of biologically active compounds.

The synthesis of various carboxamide derivatives, including those with morpholine moieties, is a subject of ongoing research. For instance, N-phenylmorpholine-4-carboxamide has been synthesized and its crystal structure elucidated, highlighting the interest in this class of compounds. nih.gov The development of efficient synthetic routes to such derivatives is crucial for their application in drug discovery and the synthesis of novel organic materials.

In a broader context, N-substituted morpholine derivatives are integral components in the synthesis of various biologically active compounds. The morpholine ring, in particular, is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. Therefore, this compound represents a synthetically accessible platform that could be further elaborated to generate libraries of compounds for biological screening.

Development of Functional Materials and Polymers Incorporating Carboxamide Structures

Morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comscirp.org The nitrogen and oxygen atoms within the morpholine ring, as well as the oxygen and nitrogen of the carboxamide group, can act as adsorption centers on the metal surface, forming a protective film that mitigates corrosion. mdpi.com

Studies on various morpholine-based compounds have demonstrated their ability to inhibit the corrosion of steel. mdpi.comscirp.org For example, research on N-(2-chloroethyl)morpholine-4-carboxamide has shown that it acts as a corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the nature of the corrosive medium. researchgate.net While direct studies on this compound are lacking, the presence of the morpholine and carboxamide moieties suggests its potential as a corrosion inhibitor. The bulky dibenzyl groups could further enhance its protective properties by creating a more significant steric barrier on the metal surface.

The table below summarizes the inhibition efficiencies of some morpholine derivatives as reported in the literature, illustrating the potential of this class of compounds.

| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| N-(2-chloroethyl)morpholine-4-carboxamide (NCMC) | Mild Steel | HCl | 74.9 | researchgate.net |

| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | >85 | mdpi.com |

| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | >85 | mdpi.com |

| Pyrazole (B372694) s-Triazine/anilino-morpholino Derivative | Steel | Acidic | 98.5 | scirp.org |

The mechanism of corrosion inhibition by morpholine derivatives generally involves the adsorption of the inhibitor molecules onto the metal surface. mdpi.com This adsorption can occur through physisorption, chemisorption, or a combination of both. mdpi.comresearchgate.net Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms (N, O) of the inhibitor and the d-orbitals of the metal atoms. mdpi.com

The formation of a protective film acts as a barrier, isolating the metal from the corrosive environment. researchgate.net The effectiveness of this film depends on the molecular structure of the inhibitor, its concentration, and the environmental conditions. Studies on morpholine carboxamide derivatives suggest that the inhibition efficiency can decrease with increasing temperature, indicating a physisorption-dominant mechanism in some cases. researchgate.net

To understand the mechanism of corrosion inhibition and characterize the protective film formed on the metal surface, various surface analysis techniques are employed.

Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the adsorption of the inhibitor on the metal surface by identifying the characteristic vibrational bands of the functional groups present in the inhibitor molecule on the corroded metal sample. researchgate.netjecst.org

X-ray Diffraction (XRD) can be used to analyze the crystalline structure of the metal surface and the corrosion products, and to confirm the formation of a protective film. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical state of the elements on the metal surface. It can provide direct evidence of the interaction between the inhibitor molecules and the metal atoms, for instance, by detecting the presence of nitrogen and oxygen from the inhibitor on the surface and identifying the formation of coordinate bonds. mdpi.com

While these techniques have been applied to various morpholine-based corrosion inhibitors, specific studies employing these methods for this compound were not found.

Broader Applications in Specialized Chemical and Industrial Fields

Morpholine and its derivatives find applications in a wide range of industrial fields. Morpholine itself is used as a corrosion inhibitor in boiler water treatment, as a solvent, and as an intermediate in the manufacturing of rubber additives, optical brighteners, and pharmaceuticals. atamankimya.comsilverfernchemical.com

N-substituted morpholine compounds are utilized in various sectors. For example, they are components of some herbicides and fungicides. The versatility of the morpholine scaffold allows for the synthesis of a vast number of derivatives with tailored properties for specific applications.

While specific industrial applications for this compound are not well-documented, its structural similarity to other industrially relevant morpholine derivatives suggests potential uses in areas such as:

Agrochemicals: As a scaffold for the development of new pesticides.

Pharmaceuticals: As an intermediate in the synthesis of novel drug candidates.

Coatings and Polymers: As an additive to improve the properties of materials. silverfernchemical.com

Further research is needed to fully explore the potential of this compound in these and other specialized fields.

Vii. Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic and medicinal chemistry, yet traditional methods often involve harsh reagents and generate significant waste. dst.gov.in The future of synthesizing N,N-dibenzylmorpholine-4-carboxamide will likely focus on the development of more sustainable and efficient methodologies.

Key areas for exploration include:

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B, offers a green alternative for amide bond formation. nih.gov These methods are highly selective and operate under mild conditions, reducing energy consumption and by-product formation.

Photocatalysis: The use of covalent organic frameworks (COFs) as heterogeneous photocatalysts presents a novel approach to amide synthesis directly from alcohols. dst.gov.in This light-activated method is efficient, allows for catalyst recycling, and operates under mild conditions, aligning with the principles of green chemistry. dst.gov.in

Electrosynthesis: As a greener alternative to traditional methods, electrosynthesis is gaining traction for amide bond formation. rsc.org This approach minimizes the use of reagents and can often be performed at room temperature.

Reusable Catalysts: The development of reusable Brønsted acidic ionic liquids as both catalysts and solvents offers a pathway to more sustainable amide synthesis. acs.orgresearchgate.net These systems can be easily recovered and reused multiple times without a significant loss of activity. acs.org

These innovative synthetic strategies promise not only to reduce the environmental impact of producing this compound but also to potentially discover novel derivatives with unique properties.

Advancement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry is an increasingly powerful tool in the design and analysis of novel molecules. For this compound, the development of robust computational models can accelerate the discovery of its potential applications by predicting its physicochemical properties and biological activities.

Future research in this area will likely involve:

Quantum Chemical Descriptors: Utilizing techniques like Density Functional Theory (DFT), researchers can calculate a range of quantum chemical descriptors to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. cerist.dzjchemlett.com These models can correlate the molecular structure of morpholine (B109124) carboxamide derivatives with their biological activities or physical properties. jchemlett.com

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the this compound molecule and its potential interactions with biological targets. jchemlett.com Understanding these dynamics is crucial for designing molecules with specific biological functions.

In Silico Preclinical Evaluation: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. amrita.edu This in silico screening can help to identify promising candidates for further experimental investigation while reducing the reliance on animal testing.

By leveraging these computational approaches, researchers can more efficiently screen virtual libraries of this compound derivatives, prioritizing those with the most promising predicted properties for synthesis and testing.

Identification of Unexplored Applications in Emerging Chemical Technologies

The versatile nature of the morpholine scaffold suggests that this compound could find applications in a variety of emerging chemical technologies. e3s-conferences.org While its specific uses are yet to be determined, the known applications of related compounds provide a roadmap for future exploration.

Potential areas for investigation include:

Materials Science: Morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org this compound could potentially be explored for its utility in developing advanced materials with tailored mechanical and thermal properties. Carboxamides are also being investigated as building blocks for functional materials like liquid crystals and sensors. jocpr.com

Coordination Chemistry and Catalysis: The amide functionality can act as a ligand in coordination complexes. jocpr.com The resulting metal-carboxamide complexes have potential applications in catalysis and bio-inspired chemistry. researchgate.net The specific properties of the dibenzyl substitution could lead to novel catalytic activities.

Pharmaceuticals and Agrochemicals: The morpholine ring is a well-established pharmacophore in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govsci-hub.se The lipophilic nature of the dibenzyl groups might enhance membrane permeability, a desirable trait for drug candidates. nih.gov Similarly, many fungicides and herbicides are based on morpholine structures, suggesting a potential role for this compound in the development of new agrochemicals. chemicalbook.com

Optical Materials: Morpholine derivatives have found use as optical brighteners. transparencymarketresearch.comatamanchemicals.com The aromatic benzyl (B1604629) groups in this compound could impart interesting photophysical properties, making it a candidate for investigation in the field of optical materials.

The exploration of these and other emerging fields will be crucial in uncovering the full application landscape of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for N,N-dibenzylmorpholine-4-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with benzylamine groups. A common approach is the use of carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or THF under nitrogen atmosphere. For example, analogous compounds like N-phenylmorpholine-4-carboxamide were synthesized via amidation of morpholine-4-carbonyl chloride with aniline derivatives . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC or HPLC ensures intermediate purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies proton environments (e.g., benzyl CH₂ at δ 4.3–4.5 ppm) and confirms substitution patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 indicating high accuracy .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the morpholine ring influence the compound’s receptor-binding affinity, and what computational tools can predict these interactions?

- Methodological Answer : Substituents like benzyl groups alter steric and electronic properties, impacting interactions with receptors (e.g., GPCRs or enzymes). Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model ligand-receptor binding. For example, trifluoromethyl groups in similar compounds enhance hydrophobic interactions . Experimental validation via competitive binding assays (e.g., radioligand displacement) quantifies IC₅₀ values. Cross-referencing with SAR studies of analogs (e.g., N-(4-chlorophenyl)morpholine derivatives) identifies critical substituent positions .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphism analysis requires parallel crystallization trials (slow evaporation vs. diffusion methods) in varied solvents (e.g., ethanol, acetonitrile). PXRD distinguishes polymorphs by unique diffraction patterns. SHELXD or Olex2 software solves phase problems in twinned crystals. For instance, polymorphs of N-(4-trifluoromethylphenyl)benzothiazine-carboxamide showed distinct melting points and dissolution profiles . Thermal analysis (DSC/TGA) further characterizes stability transitions.

Q. How can researchers design robust SAR studies for this compound derivatives targeting neurological receptors?

- Methodological Answer :

- Library Design : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chains) at the benzyl or morpholine positions.

- In Vitro Assays : Measure IC₅₀ via calcium flux assays (FLIPR) for ion channels or β-arrestin recruitment assays for GPCRs .

- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity. Cross-validate with leave-one-out methods to avoid overfitting .

Critical Analysis of Contradictions

- vs. 6 : While both describe carboxamide syntheses, optimal solvents differ (dichloromethane in vs. THF in ). Contradictions may arise from varying benzyl group reactivity, necessitating solvent screening for each derivative.

- vs. 16 : SHELX programs are preferred for small-molecule crystallography , but polymorphism studies require complementary DSC/TGA data to resolve thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.